![molecular formula C14H24N4O4 B8652994 Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B8652994.png)
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is an organic compound with the molecular formula C₁₄H₂₄N₄O₄ and a molecular weight of 312.37 g/mol . This compound features a cyclohexane ring with three stereocenters, an ester group, an azide group, and a tert-butoxycarbonyl (Boc) protecting group . The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is constructed through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Staudinger Reduction: The azide group can be reduced to a primary amine using phosphine reagents.
Boc Deprotection: The Boc protecting group can be removed under acidic or basic conditions to reveal the free amine.
科学的研究の応用
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of biomolecules for various biological studies.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate primarily involves its reactive functional groups:
Azide Group: The azide group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Protecting Group: The Boc group protects the amino functionality during synthetic transformations and can be removed to reveal the free amine for further reactions.
類似化合物との比較
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound also features an azide group and an ester group but differs in the substituents on the cyclohexane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, making it a versatile intermediate for various synthetic applications.
特性
分子式 |
C14H24N4O4 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC名 |
ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20) |
InChIキー |
OWOOGVCCMVDZAA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

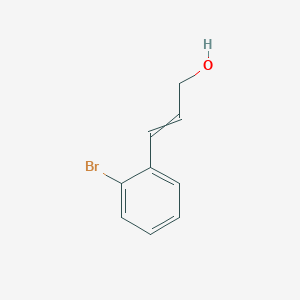
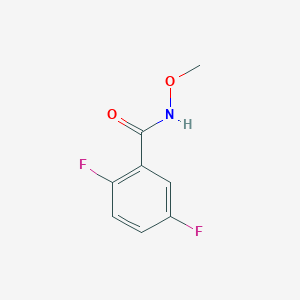
![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)
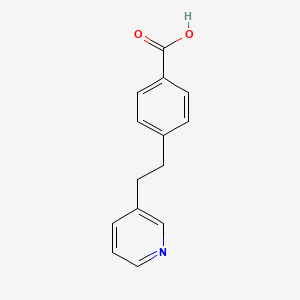
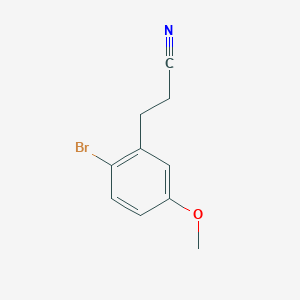
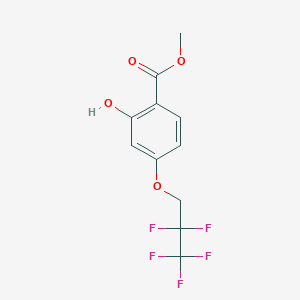
![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)
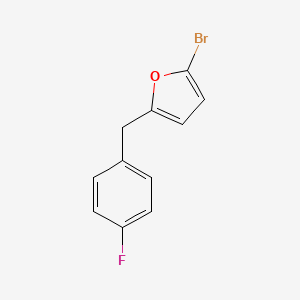

![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)
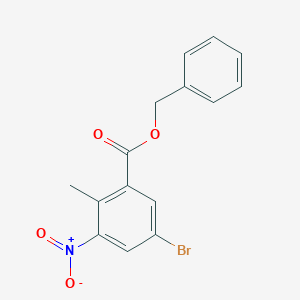
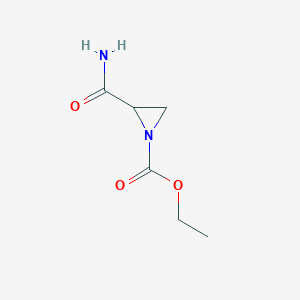
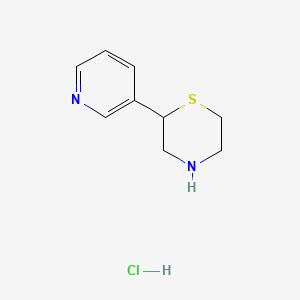
![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)
